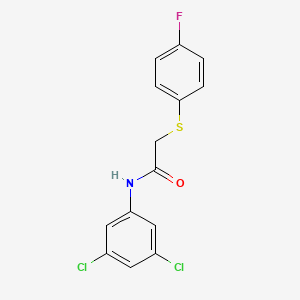
N-(3,5-dichlorophenyl)-2-((4-fluorophenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide” is a chemical compound. Based on its name, it contains a sulfanyl group (S) attached to an acetamide group (CONH2), and it has a 3,5-dichlorophenyl group and a 4-fluorophenyl group attached to the nitrogen and sulfur atoms, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), halogens (chlorine and fluorine), a sulfanyl group, and an acetamide group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing halogens on the phenyl rings and the polarizable sulfur atom . It might undergo reactions typical for amides, sulfides, and halogenated aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of polar groups (like the amide) and aromatic rings could influence its solubility, while the halogens could affect its reactivity .科学的研究の応用
Synthesis and Characterization
- Sulfanilamide derivatives, including N-substituted versions, have been synthesized and characterized using various techniques such as IR, NMR, UV–Vis spectra, LCMS, and HRMS. Their crystal structures were determined by X-ray diffraction, revealing distinct molecular conformations and hydrogen bonding models. These derivatives also exhibited specific thermal properties like melting points and thermal decomposition points, as well as enthalpies of fusion (Lahtinen et al., 2014).
Vibrational Spectroscopy and Quantum Computational Approach
- A sulfanyl acetamide molecule was characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, aided by ab initio calculations. The study also explored geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers using density functional theory. Natural bond orbital analysis and vibrational spectral analysis provided insights into stereo-electronic interactions and molecular stability (Jenepha Mary et al., 2022).
Cytotoxic Activity
- Certain sulfonamide derivatives were synthesized and screened for their anticancer activity against breast and colon cancer cell lines. One compound demonstrated notable potency against breast cancer cell lines (Ghorab et al., 2015).
Antibacterial, Hemolytic, and Thrombolytic Activity
- A series of sulfanyl acetamide derivatives were synthesized and screened for antibacterial, hemolytic, and thrombolytic activities. Some compounds showed excellent to moderate antibacterial activity and good thrombolytic activity relative to standard drugs, indicating potential for further clinical studies in cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Molecular Docking and Cytotoxicity Studies
- N-substituted sulfanyl acetamides were synthesized and evaluated for antibacterial potential against various bacterial strains. Computational docking with enzymes demonstrated significant correlations with bioactivity data, suggesting potential as antibacterial agents with moderate anti-enzymatic potential. Cytotoxicity data indicated less cytotoxic compounds (Siddiqui et al., 2014).
作用機序
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its intended application . If it shows promising biological activity, it could be further studied as a potential drug . Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .
特性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNOS/c15-9-5-10(16)7-12(6-9)18-14(19)8-20-13-3-1-11(17)2-4-13/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBMIRCEQKZHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)
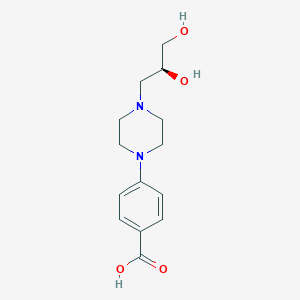
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2877498.png)
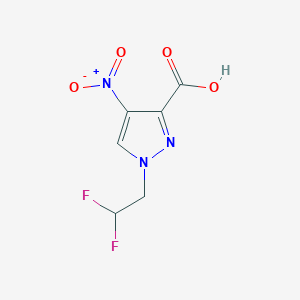
![(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B2877500.png)

![1-{5-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2877502.png)
![N,N-dimethyl-2-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}cyclopentan-1-amine](/img/structure/B2877505.png)
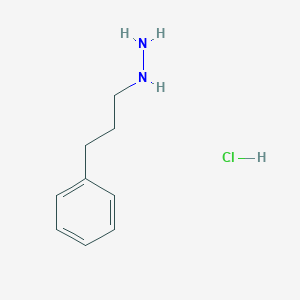

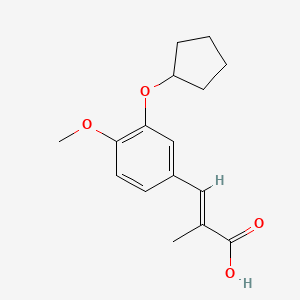
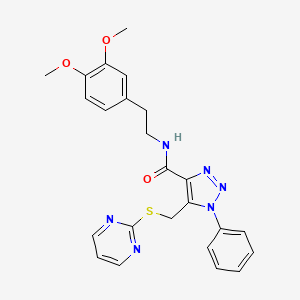
![2,6-dichloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B2877512.png)

